
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is a heterocyclic compound that features both pyrazole and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
科学研究应用
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- has several applications in scientific research:
作用机制
The mechanism by which 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
相似化合物的比较
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring but differ in their substitution patterns.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have similar core structures but differ in their hydrogenation state and substituents.
Uniqueness
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets.
属性
CAS 编号 |
116834-17-4 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20) |
InChI 键 |
LPFNIPPCCXEEDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


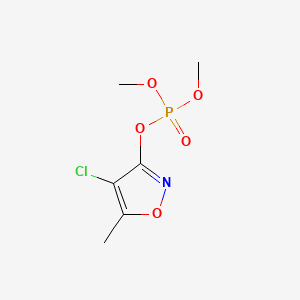
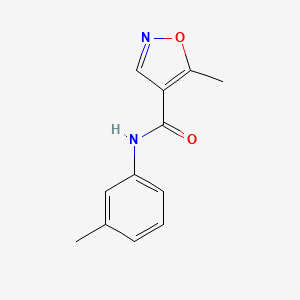

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
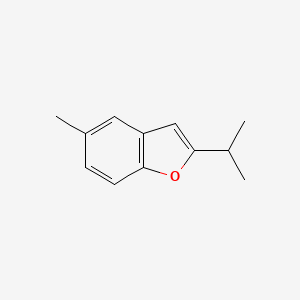
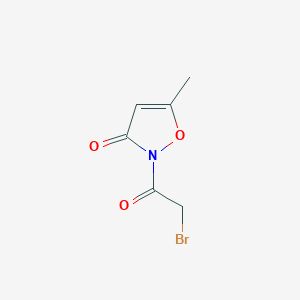

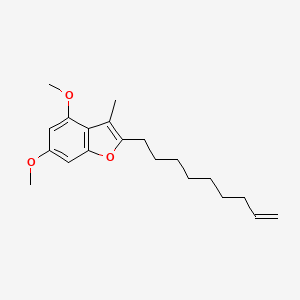
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)

![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)



